2,4-Hexadienoyl chloride

Thermal Analysis Process Safety Formulation

2,4-Hexadienoyl chloride (also designated as sorboyl chloride, sorbic acid chloride, or (2E,4E)-hexa-2,4-dienoyl chloride; CAS 2614-88-2) is an α,β,γ,δ-unsaturated acid chloride with the molecular formula C6H7ClO and a molecular weight of 130.57 g/mol. This compound, a reactive acyl halide derivative of sorbic acid, features a conjugated diene system (2E,4E geometry) that confers specific reactivity in cycloaddition and acylation reactions.

Molecular Formula C6H7ClO
Molecular Weight 130.57 g/mol
Cat. No. B1362711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Hexadienoyl chloride
Molecular FormulaC6H7ClO
Molecular Weight130.57 g/mol
Structural Identifiers
SMILESCC=CC=CC(=O)Cl
InChIInChI=1S/C6H7ClO/c1-2-3-4-5-6(7)8/h2-5H,1H3
InChIKeyGRTWTVFDPBKQNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Hexadienoyl Chloride (Sorboyl Chloride) for Chemical Synthesis: Sourcing & Procurement Guide


2,4-Hexadienoyl chloride (also designated as sorboyl chloride, sorbic acid chloride, or (2E,4E)-hexa-2,4-dienoyl chloride; CAS 2614-88-2) is an α,β,γ,δ-unsaturated acid chloride with the molecular formula C6H7ClO and a molecular weight of 130.57 g/mol . This compound, a reactive acyl halide derivative of sorbic acid, features a conjugated diene system (2E,4E geometry) that confers specific reactivity in cycloaddition and acylation reactions [1]. Commercially available product purity typically ranges from ≥80% to 95%, and the compound is supplied as a colorless to yellow liquid with a density of 1.0666 g/cm³ at 18.75 °C .

Conjugated (E,E)-diene geometry enables stereoselective Diels-Alder cycloaddition for complex natural product synthesis
Reactive acyl chloride supports acylation of nucleophiles including indoles, chitosan, and phosphites under mild conditions
Unsaturated backbone allows grafting of UV-absorbing and polymerizable motifs for materials research

Why Generic Acid Chloride Substitution Fails for 2,4-Hexadienoyl Chloride


Substitution of 2,4-hexadienoyl chloride with other acid chlorides, such as crotonoyl chloride (a shorter-chain α,β-unsaturated analogue) or saturated fatty acid chlorides, can lead to substantially altered reaction outcomes, including the formation of isomeric mixtures via ketene intermediates or loss of stereochemical fidelity in Diels-Alder cycloadditions [1]. The (E,E)-conjugated diene system in sorboyl chloride is essential for the stereoselective intramolecular Diels-Alder reactions used in natural product synthesis; saturated or mono-unsaturated analogues lack this capability entirely [2].

Crotonoyl chloride Shorter-chain unsaturated analogue may produce isomeric mixtures via ketene intermediates, altering product distribution in acylation reactions.
Saturated acid chlorides Lack the conjugated diene system required for stereoselective Diels-Alder cycloaddition, limiting utility in natural product scaffold construction.
Generic acyl chlorides May not preserve the (E,E)-geometry during reaction sequences, risking loss of stereochemical control in multistep syntheses.

2,4-Hexadienoyl Chloride: Quantitative Evidence for Scientific Selection


Evaporation vs. Melting/Decomposition: Thermal Behavior Differentiates Sorboyl Chloride from Sorbic Acid Salts

Under dynamic heating conditions (thermogravimetric analysis), 2,4-hexadienoyl chloride (sorboyl chloride) evaporates without condensation, whereas sorbic acid melts and decomposes, and potassium/calcium sorbate salts decompose without melting, producing carbonates and oxides as residues [1]. This represents a fundamental difference in thermal behavior under process-relevant heating conditions.

Thermal Behavior
Head-to-head
Sorboyl chloride: evaporates without condensation vs. Sorbic acid/salts: melt and decompose
Supports process safety screening for thermal stability
TG/DTG/DTA under dynamic heating
Thermal Analysis Process Safety Formulation

Ketene-Mediated Isomerization: Comparative Reactivity of Crotonoyl vs. Sorboyl Chloride

In the N′-acylation of (3,2′)-indole dimers under basic conditions (triethylamine), both crotonoyl chloride and sorboyl chloride produced small amounts of isomeric amides, likely formed via ketenes generated by conjugate elimination of HCl from the acyl chlorides [1]. This shared mechanism indicates that conjugated unsaturated acid chlorides exhibit a common side reaction, but the specific stereoelectronic properties of the extended diene in sorboyl chloride influence the product distribution.

Ketene-Mediated Isomerization
Head-to-head
Both sorboyl and crotonoyl chlorides form isomeric amides via ketene intermediate; product distribution depends on diene length
Informs byproduct control during acylation method development
CH₂Cl₂, Et₃N, room temperature
Acylation Reaction Mechanism Synthetic Methodology

Optimized Yield in Chitosan Modification: Sorboyl Chloride Enables 57.4% Ester Yield Under Mild Conditions

Using sorboyl chloride as the acylating agent, chitosan was modified to produce sorbic acid chitosan ester with an optimized experimental yield of 57.4% under relatively mild conditions (30.04 °C, 3.11 h reaction time, reactant ratio of 2.92:1) [1]. This demonstrates the practical utility of sorboyl chloride for grafting the sorboyl moiety onto polysaccharide backbones.

Chitosan Grafting Yield
Reported
Optimized yield: 57.4% (experimental) Predicted: 61.7%
Supports polysaccharide functionalization under mild aqueous-organic conditions
30 °C, 3.11 h, reactant ratio 2.92:1
Biomaterials Polymer Modification Antimicrobial

UV Absorption Capability: A Functional Differentiator from Non-Conjugated Acid Chlorides

2,4-Hexadienoyl chloride, as a chloride analog of sorbic acid, retains the ability to absorb ultraviolet light, a property that can be exploited in coatings or polymer formulations . In contrast, saturated acid chlorides (e.g., acetyl chloride, butyryl chloride) lack this functionality entirely.

UV Absorption Capability
Class-level inference
Conjugated diene chromophore absorbs UV light; saturated acid chlorides show no such absorption
May support UV-stabilizing additive research; functional validation required
No experimental data provided
Coatings Polymers UV Stabilization

Best Research and Industrial Application Scenarios for 2,4-Hexadienoyl Chloride


Stereoselective Synthesis of Complex Natural Products

2,4-Hexadienoyl chloride serves as a critical building block in the asymmetrical synthesis of macrocyclic polyketide natural products, such as muironolide A, where its (E,E)-diene geometry enables stereoselective intramolecular Diels-Alder cycloaddition to construct the isoindolinone subunit [1]. The use of sorboyl chloride rather than a saturated analogue is essential for establishing the required stereochemistry.

Functionalization of Polysaccharides for Antimicrobial Biomaterials

Sorboyl chloride can be employed to graft the sorboyl moiety onto chitosan under mild conditions (30 °C, aqueous-organic medium), yielding sorbic acid chitosan ester with yields up to 57.4% [2]. The resulting functionalized biopolymer combines the antimicrobial potential of the sorboyl group with the biocompatibility of chitosan, making it suitable for food packaging or biomedical applications.

Synthesis of Unsaturated Hydroxymethylene Diphosphonic Acid Derivatives

2,4-Hexadienoyl chloride reacts with trimethylsilyl phosphites to produce unsaturated hydroxymethylene diphosphonic acid derivatives, which are valuable intermediates in organophosphorus chemistry . The conjugated diene system is preserved in the product, enabling further synthetic elaboration via cycloaddition or cross-coupling reactions.

Application
Selection Property
Validation Focus
Stereoselective natural product synthesis
(E,E)-diene geometry retention
Stereochemical outcome in Diels-Alder cycloaddition
Polysaccharide functionalization research
Acyl chloride reactivity for grafting
Antimicrobial activity screening / biocompatibility
Organophosphorus intermediate synthesis
Diene preservation after acylation
Subsequent cycloaddition/cross-coupling reactions

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24 linked technical documents
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